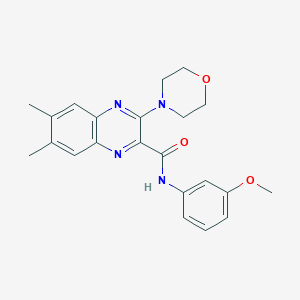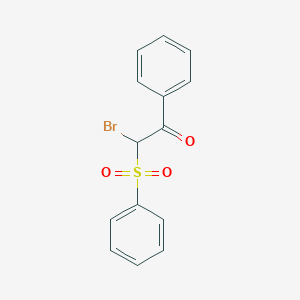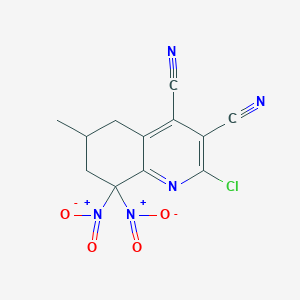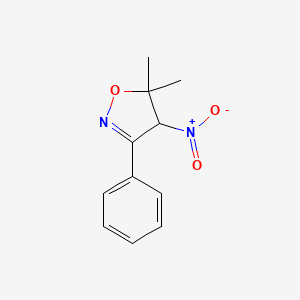![molecular formula C25H22N2O4 B14942628 (4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE is a complex organic compound that features multiple functional groups, including hydroxyl, toluidino, and ethylidene groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their combination under specific conditions to form the final product. Common reagents used in the synthesis include phenols, amines, and aldehydes, with catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors, with careful control of temperature, pressure, and pH to optimize yield and purity. The use of automated systems and continuous flow processes could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives with altered electronic properties.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a precursor for developing bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be investigated for their pharmacological properties, such as anti-inflammatory, antioxidant, or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials, such as polymers or dyes, due to its unique electronic and structural properties.
作用機序
The mechanism by which 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE include other dihydropyrrole derivatives with hydroxyl and toluidino groups. Examples might include:
- 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-AMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE
- 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-METHYLAMINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE
Uniqueness
The uniqueness of 5-(3-HYDROXYPHENYL)-1-(4-HYDROXYPHENYL)-4-[(E)-1-(4-TOLUIDINO)ETHYLIDENE]DIHYDRO-1H-PYRROLE-2,3-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C25H22N2O4 |
|---|---|
分子量 |
414.5 g/mol |
IUPAC名 |
(4E)-5-(3-hydroxyphenyl)-1-(4-hydroxyphenyl)-4-[1-(4-methylanilino)ethylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H22N2O4/c1-15-6-8-18(9-7-15)26-16(2)22-23(17-4-3-5-21(29)14-17)27(25(31)24(22)30)19-10-12-20(28)13-11-19/h3-14,23,26,28-29H,1-2H3/b22-16+ |
InChIキー |
NFZWXLVNIZVLPV-CJLVFECKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)N/C(=C/2\C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)/C |
正規SMILES |
CC1=CC=C(C=C1)NC(=C2C(N(C(=O)C2=O)C3=CC=C(C=C3)O)C4=CC(=CC=C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14942550.png)

![4-bromo-1-hydroxy-6,7-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B14942560.png)
![1H-Pyrrole-3-carbonitrile, 2-amino-1-[(4-chlorophenyl)methyl]-4,5-dimethyl-](/img/structure/B14942563.png)


![3-Fluorophenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14942586.png)
![methyl 4-[1-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoate](/img/structure/B14942596.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)

![7-(4-hydroxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14942613.png)


![Ethyl (4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]amino}phenyl)acetate](/img/structure/B14942631.png)
